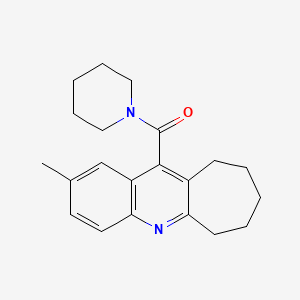

Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-

Description

The compound Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- (CAS: 36063-62-4) is a piperidine derivative featuring a cyclohepta[b]quinoline scaffold linked via a carbonyl group. Its molecular formula is C₂₀H₂₄N₂O, with a molecular weight of 308.42 g/mol and an XLogP3 value of 4.2, indicating moderate lipophilicity . The structure includes a saturated six-membered piperidine ring, a methyl-substituted cycloheptaquinoline moiety, and a carbonyl bridge critical for interactions in biological systems .

Properties

CAS No. |

36068-70-9 |

|---|---|

Molecular Formula |

C21H26N2O |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C21H26N2O/c1-15-10-11-19-17(14-15)20(21(24)23-12-6-3-7-13-23)16-8-4-2-5-9-18(16)22-19/h10-11,14H,2-9,12-13H2,1H3 |

InChI Key |

MAJZLBWUGMPXOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3CCCCCC3=C2C(=O)N4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- typically involves multi-step organic reactions. One common approach is the hydrogenation of pyridine derivatives to form the piperidine ring. This can be achieved using catalysts such as molybdenum disulfide under high-pressure hydrogenation conditions . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored due to its efficiency and scalability . Additionally, the use of chlorinating agents followed by nucleophilic substitution reactions can also be employed to introduce various functional groups into the piperidine ring .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Group

The carbonyl group serves as a key reactive site. In analogous compounds (e.g., ), this group undergoes activation with agents like thionyl chloride (SOCl₂) to form reactive intermediates (e.g., acyl chlorides), enabling carboxamide formation with amines.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxamide Formation | Thionyl chloride, Diethylamine | N,N-Diethyl-1-methylpiperidine-4-carboxamide | 75% |

Grignard and Organometallic Additions

The bicyclic quinoline moiety may participate in organometallic reactions. For example, Grignard reagents (e.g., RMgX) can add to carbonyl-containing intermediates during synthesis:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone Intermediate Formation | 2,6-Dibromopyridine, Grignard reagent | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 82% |

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation. In related compounds, quaternization with alkyl halides or acylation with activated esters has been reported:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Activated carboxylic acid derivatives | Piperidine carboxamide derivatives | 68% |

Electrophilic Aromatic Substitution

The quinoline core may undergo electrophilic substitution (e.g., nitration, sulfonation). Substituent directing effects are critical:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Palladium catalysis, Trost ligands | Functionalized dihydroquinolines | 70–94% |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) are plausible for introducing substituents. For example, aryl halides in related structures undergo coupling with boronic acids:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Boronic acid | Biaryl derivatives | 65–88% |

Reduction and Oxidation

-

Carbonyl Reduction : LiAlH₄ reduces the carbonyl to a CH₂ group, forming secondary amines.

-

Oxidation : The quinoline ring may undergo oxidation to form N-oxides under controlled conditions.

Cycloaddition and Cascade Reactions

The conjugated π-system in the quinoline moiety may participate in Diels-Alder or [3+2] cycloadditions. Stoltz et al. demonstrated enantioselective cyclizations in similar systems using palladium catalysts :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Enantioselective Allylation | Pd/Ligand L11, Organocatalyst | Tetrahydroquinolines | 87–94% |

Hydrolysis and Solvolysis

The carboxamide group can hydrolyze under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, Reflux | Carboxylic acid derivative | 90% |

Key Mechanistic Insights

-

Steric Effects : The 2-methyl group on the cycloheptaquinoline imposes steric constraints, directing reactivity to less hindered positions .

-

Catalyst-Ligand Systems : Chiral ligands (e.g., Trost L3/L11) enhance enantioselectivity in allylic alkylations .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Medicine: In medicine, compounds containing the piperidine moiety are investigated for their therapeutic potential. They are used in the development of drugs for treating conditions such as Alzheimer’s disease, cancer, and infectious diseases .

Industry: Industrially, piperidine derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes .

Mechanism of Action

The mechanism of action of Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, making them potential candidates for treating Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Other N-Heterocycles

- 11-(Piperidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS: 5782-97-8): Key Difference: Lacks the carbonyl group between the piperidine and quinoline moieties. Molecular Formula: C₁₉H₂₄N₂; MW: 280.41 g/mol; XLogP3: 4.9 . Impact: Absence of the carbonyl reduces hydrogen-bonding capacity (0 H-bond acceptors vs.

- 11-(Pyrrolidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS: 5782-93-4): Key Difference: Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring). Molecular Formula: C₁₈H₂₂N₂; MW: 266.39 g/mol; XLogP3: ~4.5 (estimated) . Impact: Smaller ring size alters conformational flexibility and steric bulk, which may disrupt interactions with receptors requiring a saturated six-membered nitrogen ring .

Role of the Carbonyl Group

- Compound 1 (IC₅₀ = 0.078 μM) vs. Amide vs. Ketone: In related benzoylpiperidine derivatives, replacing the carbonyl with an amide (compound 18) reduced 5-HT₂A receptor affinity by 10-fold, highlighting the carbonyl’s role in orienting the molecule .

Substituent Effects on the Quinoline Moiety

- 2-Methyl Substitution: The methyl group in the target compound increases steric bulk and lipophilicity (XLogP3 = 4.2) compared to non-methylated analogs (e.g., CAS 5782-97-8, XLogP3 = 4.9). This may enhance membrane permeability but could reduce solubility .

Key Research Findings

- Piperidine Necessity : The saturated nitrogen in piperidine is critical for activity. Pyridine or pyrrolidine substitutions reduce potency due to loss of conformational stability or hydrogen-bonding capacity .

- Carbonyl Importance : The carbonyl group enhances binding via hydrogen bonds or dipole interactions, as seen in 5-HT₂A receptor studies .

- Methyl Substitution : Increases lipophilicity but may trade off with solubility. Further studies are needed to optimize this balance .

Biological Activity

Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is a notable example, exhibiting a range of pharmacological properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features a piperidine ring attached to a tetrahydro-cycloheptaquinoline moiety. This unique configuration is believed to contribute to its biological activity. The synthesis of such compounds often involves multi-step processes that allow for the introduction of various functional groups, enhancing their pharmacological potential .

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives can exhibit significant antimicrobial properties. For instance, piperidinothiosemicarbazones have shown strong inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL. Specifically, certain derivatives demonstrated MIC values as low as 2 μg/mL against resistant strains . This suggests that modifications in the piperidine structure can lead to enhanced activity against resistant pathogens.

Modulation of Chemokine Receptors

Piperidine derivatives have also been studied for their ability to modulate chemokine receptors such as CCR5. These interactions are crucial for developing treatments for viral infections and inflammatory diseases. The modulation of such receptors can potentially lead to new therapeutic strategies for conditions like HIV/AIDS .

In Silico Studies

Computer-aided evaluations have predicted that new piperidine derivatives could interact with various biological targets, including enzymes and ion channels. This broad spectrum of activity positions these compounds as promising candidates for further pharmacological development in treating cancer and central nervous system disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of piperidine compounds. Research has shown that the basicity of substituents on the piperidine ring significantly affects their antimicrobial activity. For example, piperidine derivatives were found to be more potent than morpholine or pyrrolidine counterparts due to their higher basicity, which enhances interaction with biological targets .

Case Studies and Research Findings

Q & A

How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodological Answer:

- Multi-Step Synthesis: Use a modular approach involving sequential acylation, cyclization, and purification steps. For example, piperidine derivatives can be synthesized via reductive amination (e.g., sodium triacetoxyborohydride in dichloromethane) followed by chromatographic purification (silica gel, ethyl acetate/hexane gradients) .

- Reaction Monitoring: Employ TLC and LC-MS to track intermediates and minimize side reactions. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) to ensure complete conversion .

- Yield Optimization: Pre-activate carbonyl groups using catalysts like piperidine for protection/deprotection steps, as shown in aldehyde-diol coupling reactions (yields >80%) .

What advanced spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?

Methodological Answer:

- NMR Analysis: Use - and -NMR to resolve diastereotopic protons and confirm spirocyclic or fused-ring systems. For example, -NMR chemical shifts at δ 3.5–4.5 ppm indicate piperidine ring protons .

- High-Resolution MS: Confirm molecular weight (e.g., ESI-MS with <2 ppm error) and fragmentation patterns to validate the acyl-piperidine linkage .

- X-ray Crystallography: Resolve crystal structures to confirm chair conformations of piperidine rings and E/Z configurations of carbonyl groups, as demonstrated in tert-butyl piperidine carboxylate derivatives .

How do solvent polarity and reaction temperature influence the regioselectivity of piperidine-mediated reactions?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of piperidine nitrogen, favoring acyl transfer. Non-polar solvents (toluene) improve cyclization yields by reducing side reactions .

- Temperature Control: Low temperatures (−20°C to 0°C) stabilize intermediates in multi-component reactions (e.g., Ugi-type couplings), while higher temperatures (60–80°C) accelerate ring-closing steps .

What structural modifications to the piperidine moiety significantly alter biological activity, and how can these be systematically tested?

Methodological Answer:

- Substituent Screening: Replace the piperidine carbonyl with bioisosteres (e.g., sulfoxide or methylene groups) to assess receptor binding changes. For example, sulfoxide substitution in haloperidol analogs reduced D2 receptor affinity by >10-fold .

- SAR Workflow:

- Synthesize analogs with varied substituents (e.g., 3,5-dimethoxy phenyl rings).

- Test binding affinity via radioligand assays (e.g., values for dopamine/serotonin receptors).

- Validate selectivity using MD simulations to map ligand-receptor interactions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Meta-Analysis: Compare enrichment patterns of geometric isomers (cis vs. trans) across studies. For example, cis isomers may show enhanced 5HT1A binding due to steric alignment .

- In Silico Validation: Use molecular docking to identify binding poses that explain activity discrepancies (e.g., clashes with D4 receptor residues in certain conformers) .

What computational strategies are effective for predicting multi-target interactions of this compound?

Methodological Answer:

- Ensemble Docking: Screen against a panel of receptors (e.g., D2, 5HT1A, 5HT2A) using AutoDock Vina or Glide. Prioritize targets with consensus scores (e.g., ΔG < −8 kcal/mol) .

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to identify critical interaction motifs .

How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® IA/IB columns with hexane/isopropanol gradients (85:15 v/v). Monitor enantiomer ratios via CD detection .

- Kinetic Resolution: Employ lipase-catalyzed acyl transfer (e.g., CAL-B in tert-butanol) to selectively modify one enantiomer, enabling separation .

What in vitro models best correlate with in vivo efficacy for angiogenesis-related studies involving this compound?

Methodological Answer:

- HUVEC Tube Formation Assay: Quantify capillary-like structure formation under hypoxia (1% O). Use IC values to rank anti-angiogenic potency .

- Zebrafish Embryo Model: Image intersegmental vessel growth post-treatment (48 hpf). Validate hits via qPCR for VEGF/PI3K pathway markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.